N-(2-methoxycyclopentyl)oxetan-3-amine
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Overview
Description
N-(2-methoxycyclopentyl)oxetan-3-amine: is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an oxetane ring attached to an amine group and a methoxy-substituted cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclopentyl)oxetan-3-amine typically involves the formation of the oxetane ring through the ring-opening of epoxides. One common method is the use of trimethyloxosulfonium iodide to convert epoxides into oxetanes . The reaction conditions often require moderate heating and the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxycyclopentyl)oxetan-3-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-methoxycyclopentyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxycyclopentyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The methoxycyclopentyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
N-(2-methoxycyclopentyl)oxetan-3-amine can be compared with other similar compounds, such as:
Oxetan-3-amine: Lacks the methoxycyclopentyl group, resulting in different chemical and biological properties.
N-(2-hydroxycyclopentyl)oxetan-3-amine: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(2-methoxycyclopentyl)azetidin-3-amine: Contains an azetidine ring instead of an oxetane ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the oxetane ring and the methoxycyclopentyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-methoxycyclopentyl)oxetan-3-amine |
InChI |
InChI=1S/C9H17NO2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3 |
InChI Key |
SGGGVMJRGSHAEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1NC2COC2 |
Origin of Product |
United States |
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